beta-Amyloid (12-20) beta-Amyloid (12-20)
Brand Name: Vulcanchem
CAS No.:
VCID: VC3679232
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 1154.4

beta-Amyloid (12-20)

CAS No.:

Cat. No.: VC3679232

Molecular Formula:

Molecular Weight: 1154.4

* For research use only. Not for human or veterinary use.

beta-Amyloid (12-20) -

Specification

Molecular Weight 1154.4

Introduction

Chemical Structure and Properties

Molecular Composition

Beta-Amyloid (12-20) is a nonapeptide with the molecular formula C57H83N15O11 and a molecular weight of 1154.4 g/mol . This peptide fragment represents amino acid residues 12-20 of the full-length amyloid beta peptide that is implicated in Alzheimer's disease pathology.

Peptide Sequence

The peptide sequence of beta-Amyloid (12-20) is VHHQKLVFF, which corresponds to:

  • Valine (V)

  • Histidine (H)

  • Histidine (H)

  • Glutamine (Q)

  • Lysine (K)

  • Leucine (L)

  • Valine (V)

  • Phenylalanine (F)

  • Phenylalanine (F)

This sequence can also be expressed in IUPAC condensed form as H-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-OH .

Structural Characteristics

Beta-Amyloid (12-20) contains several notable structural features:

PropertyDescription
Amino Acid Count9 residues
Charged ResiduesLysine (positive)
Aromatic Residues2 Phenylalanines, 2 Histidines
Hydrophobic ResiduesValine, Leucine, Phenylalanine
Terminal GroupsN-terminal (free amine), C-terminal (carboxylic acid)

The presence of aromatic and hydrophobic residues contributes to the aggregation properties of this peptide fragment, which has implications for its role in amyloid fibrillation studies.

Biological Significance

Relationship to Full-Length Amyloid Beta

Beta-Amyloid (12-20) represents a specific region of the full amyloid beta peptide that is centrally involved in Alzheimer's disease pathology. This fragment contains a portion of the hydrophobic core that is critical for amyloid aggregation and fibril formation. The study of isolated fragments like beta-Amyloid (12-20) allows researchers to investigate specific regions of the full peptide to better understand their contribution to pathological processes.

Aggregation Properties

The sequence VHHQKLVFF contains critical residues that influence amyloid beta aggregation behavior. Particularly, the hydrophobic residues in positions 17-20 (LVFF) have been identified as crucial for the formation of beta-sheet structures that characterize amyloid fibrils. This makes beta-Amyloid (12-20) an important model for studying aggregation mechanisms relevant to Alzheimer's disease.

Role in Alzheimer's Disease Research

Amyloid Accumulation Studies

Recent research has focused on quantifying amyloid accumulation using standardized measures such as the Centiloid (CL) scale. Studies have suggested that reliable amyloid accumulation can be defined as an annualized rate of change greater than 3.0 CL/year, with a baseline threshold of 12-20 CL being optimal for identifying individuals who will become future amyloid accumulators . These findings have important implications for early intervention studies and the development of therapies targeting beta-amyloid.

Biomarker Development

Beta-Amyloid fragments, including the (12-20) region, have been investigated as potential biomarkers for Alzheimer's disease progression. The standardization of amyloid measurement using the Centiloid scale has facilitated comparisons across different centers and tracers, including in recent phase III trials of amyloid-targeting therapeutics such as lecanemab and donanemab .

Current Research Applications

Structural Studies

Beta-Amyloid (12-20) serves as a valuable model peptide for structural studies investigating amyloid aggregation mechanisms. Its manageable size allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR), circular dichroism (CD), and computational modeling to understand the conformational changes that occur during aggregation.

Drug Development Research

The well-defined structure and sequence of beta-Amyloid (12-20) make it useful for drug development efforts. Researchers can use this peptide fragment to screen for compounds that might disrupt amyloid aggregation or promote clearance of amyloid deposits. Such studies are crucial in the ongoing search for effective Alzheimer's disease therapeutics.

Clinical Trial Applications

Recent clinical trials involving beta-amyloid antibodies have incorporated standardized measurements of amyloid burden using the Centiloid scale. These include trials for drugs such as lecanemab and donanemab, which target amyloid pathology . The Centiloid approach was introduced to minimize differences arising from multiple centers and tracers, providing a unified scale where 0 represents values characteristic of young healthy controls and 100 represents typical Alzheimer's disease subjects .

Factors Influencing Amyloid Accumulation

Genetic Factors

Research has demonstrated that APOE-ε4 carriers exhibit faster rates of amyloid-beta accumulation compared to non-carriers . This genetic factor significantly impacts both baseline Centiloid values and accumulation rates over time, highlighting the importance of considering genetic background in studies involving beta-amyloid peptides and their fragments.

Educational Background

Interestingly, studies have found that individuals with lower educational backgrounds may exhibit faster rates of amyloid-beta accumulation . This finding points to the complex interplay between cognitive reserve, lifestyle factors, and the biological processes underlying amyloid pathology.

Age-Related Factors

Age significantly impacts baseline Centiloid values, though its effect on accumulation rates over time appears less pronounced than factors such as APOE-ε4 status . This suggests that while aging contributes to initial amyloid burden, the progression of amyloid pathology may be more influenced by genetic and other biological factors.

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